1-(4-Nitrophenyl)cyclopropanecarbonitrile
Overview
Description
1-(4-Nitrophenyl)cyclopropanecarbonitrile is a useful research compound. Its molecular formula is C10H8N2O2 and its molecular weight is 188.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Advanced Intermediates
One notable application of "1-(4-Nitrophenyl)cyclopropanecarbonitrile" is in the synthesis of complex organic compounds. For instance, it serves as a precursor in the synthesis of 3-(4-aminophenyl) cyclopropane-1, 1,2,2-tetracarbonitrile, an important intermediate for creating NVP-BEZ-235 derivatives, a compound with potential therapeutic applications. This synthesis showcases the compound's utility in facilitating the production of high-value chemicals through efficient and optimized synthetic routes (Hou et al., 2016).
Development of Synthetic Precursors
"Doubly activated cyclopropanes," derived from "this compound," have been utilized as synthetic precursors for generating 4-nitro- and 4-cyano-dihydropyrroles and pyrroles. These compounds have significant potential in synthesizing densely functionalized pyrroles, which are valuable in pharmaceuticals and materials science. The process exemplifies the compound's role in regiospecific synthesis, enabling the creation of complex molecular structures with high efficiency (Wurz & Charette, 2005).
Chemical Structure and Reactivity Studies
Research on the structure and reactivity of "this compound" and related compounds provides valuable insights into their chemical properties. For example, a study on the kinetic reaction of (2,6-dialkyl-4-nitrophenyl)phenylcyanomethanes highlights the influence of substituents on reactivity, offering a deeper understanding of the compound's behavior in various chemical environments. This information is crucial for designing reactions and predicting outcomes in synthetic chemistry (Minksztym & Jarczewski, 2004).
Applications in Materials Science
The compound's utility extends beyond organic synthesis into materials science, where its derivatives are explored for modifying surface properties. Studies on grafting nitrophenyl groups onto carbon and metallic surfaces without electrochemical induction demonstrate potential applications in materials engineering, such as creating functional coatings and sensors. This research underscores the compound's versatility in contributing to the development of new materials with tailored properties (Adenier et al., 2005).
Safety and Hazards
While specific safety data for “1-(4-Nitrophenyl)cyclopropanecarbonitrile” was not found, it’s important to handle all research chemicals with care. Avoid release to the environment and collect spillage. Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations .
Mechanism of Action
Target of Action
This compound is a derivative of nitrophenol, which is known to be reduced by various nanostructured materials . .
Mode of Action
It is known that nitrophenol derivatives can undergo catalytic reduction . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Nitrophenol derivatives are known to undergo catalytic reduction, which is a well-studied biochemical pathway
Pharmacokinetics
It is known that the compound has a high gi absorption and is bbb permeant . . These properties could potentially impact the bioavailability of the compound.
Result of Action
As a derivative of nitrophenol, it may share some of the properties of nitrophenols, which are known to undergo catalytic reduction . .
Properties
IUPAC Name |
1-(4-nitrophenyl)cyclopropane-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-7-10(5-6-10)8-1-3-9(4-2-8)12(13)14/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHRZXOPOFLZEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402846 | |
Record name | 1-(4-nitrophenyl)cyclopropanecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
408328-42-7 | |
Record name | 1-(4-nitrophenyl)cyclopropanecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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